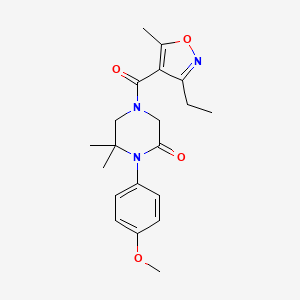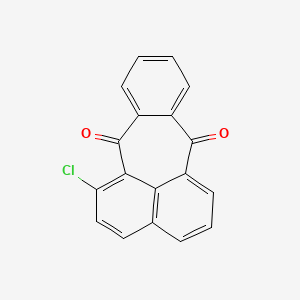phosphane} CAS No. 922551-46-0](/img/structure/B14171509.png)
(Propane-1,3-diyl)bis{[(naphthalen-1-yl)methyl](phenyl)phosphane}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} is a complex organophosphorus compound It features a propane-1,3-diyl backbone with two phosphane groups, each bonded to a naphthalen-1-ylmethyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} typically involves the reaction of propane-1,3-diyl bisphosphane with naphthalen-1-ylmethyl chloride and phenylmagnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux in an appropriate solvent like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
(Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The phenyl and naphthalen-1-ylmethyl groups can be substituted with other groups using appropriate reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Grignard reagents, organolithium reagents.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mecanismo De Acción
The mechanism of action of (Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in enzymes or synthetic catalysts, and the pathways involved often include coordination and redox processes.
Comparación Con Compuestos Similares
Similar Compounds
- (Propane-1,3-diyl)bis{(phenyl)methylphosphane}
- (Propane-1,3-diyl)bis{(naphthalen-2-yl)methylphosphane}
- (Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane}
Uniqueness
(Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} is unique due to the presence of both naphthalen-1-ylmethyl and phenyl groups, which provide distinct electronic and steric properties. This uniqueness makes it particularly useful in specific catalytic applications where these properties are advantageous.
Propiedades
Número CAS |
922551-46-0 |
|---|---|
Fórmula molecular |
C37H34P2 |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
naphthalen-1-ylmethyl-[3-[naphthalen-1-ylmethyl(phenyl)phosphanyl]propyl]-phenylphosphane |
InChI |
InChI=1S/C37H34P2/c1-3-20-34(21-4-1)38(28-32-18-11-16-30-14-7-9-24-36(30)32)26-13-27-39(35-22-5-2-6-23-35)29-33-19-12-17-31-15-8-10-25-37(31)33/h1-12,14-25H,13,26-29H2 |
Clave InChI |
NHXMBHPBFLTQAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CCCP(CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4)CC5=CC=CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
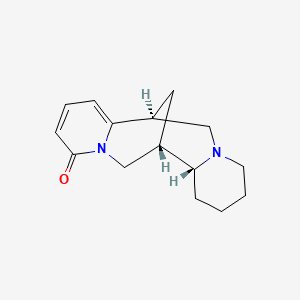
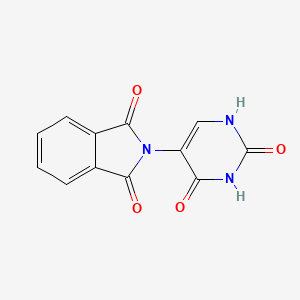
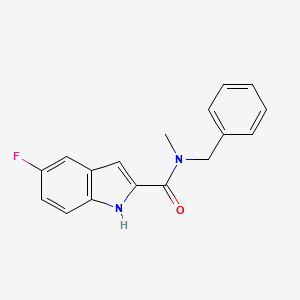
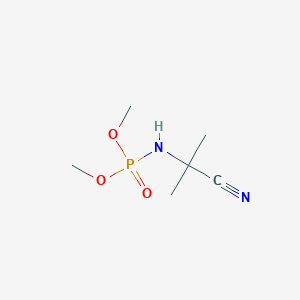
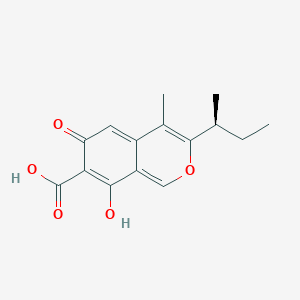
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)
![1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-](/img/structure/B14171462.png)
![Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-](/img/structure/B14171475.png)
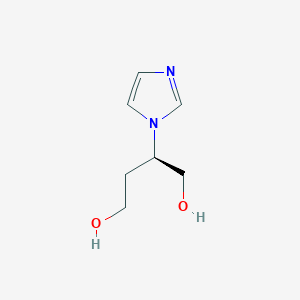
![N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide](/img/structure/B14171494.png)

